(3-Aminooxetan-3-yl)methanol hydrochloride
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Overview
Description
(3-Aminooxetan-3-yl)methanol hydrochloride is a chemical compound with the molecular formula C4H10ClNO2 It is a derivative of oxetane, a four-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminooxetan-3-yl)methanol hydrochloride typically involves the reaction of oxetane derivatives with amines. One common method is the reaction of 3-chloromethyloxetane with ammonia or primary amines under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(3-Aminooxetan-3-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (3-Aminooxetan-3-yl)methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is used to study enzyme interactions and metabolic pathways. It serves as a substrate or inhibitor in various biochemical assays .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It is explored as a precursor for the synthesis of pharmaceutical agents targeting specific diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the manufacture of polymers, resins, and coatings .
Mechanism of Action
The mechanism of action of (3-Aminooxetan-3-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, modulating biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, altering their activity and function .
Comparison with Similar Compounds
Similar Compounds
(3-Aminooxetan-3-yl)methanol: The parent compound without the hydrochloride group.
(3-Methoxyoxetan-3-yl)methanol: A derivative with a methoxy group instead of an amino group.
(3-Hydroxyoxetan-3-yl)methanol: A derivative with a hydroxyl group instead of an amino group.
Uniqueness
(3-Aminooxetan-3-yl)methanol hydrochloride is unique due to its specific functional groups, which confer distinct reactivity and properties. The presence of both amino and hydroxyl groups allows for diverse chemical modifications and applications, making it a versatile compound in various research and industrial contexts .
Properties
IUPAC Name |
(3-aminooxetan-3-yl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c5-4(1-6)2-7-3-4;/h6H,1-3,5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPBOAWTSIZXFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2172602-51-4 |
Source
|
Record name | (3-aminooxetan-3-yl)methanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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